molecular formula C13H17N5 B2398191 4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine CAS No. 2320859-00-3

4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine

Cat. No.: B2398191
CAS No.: 2320859-00-3
M. Wt: 243.314
InChI Key: WUAKYASNDWWELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a pyrimidine core, a privileged scaffold in pharmaceuticals, which is substituted with methyl groups and linked to an azetidine ring. This azetidine ring is further functionalized with a methyl-linked pyrazole moiety . This unique architectural motif combines the rigidity of the azetidine ring with the aromatic diversity of the pyrazole and pyrimidine groups, making it a sophisticated candidate for targeting enzymes or receptors that recognize heterocyclic elements . The primary research value of this compound lies in its potential as a protein kinase inhibitor (PKI). Protein kinases are enzymatic proteins critical for signal transduction and regulate cellular processes including growth, proliferation, and apoptosis; their dysregulation is often linked to pathological conditions like cancer and inflammatory diseases . Compounds with similar structural features, particularly those containing pyrazole and pyrimidine components, have demonstrated potent anti-proliferative effects in various cancer cell lines and are known to act on specific molecular targets like the epidermal growth factor receptor (EGFR) . Furthermore, structural analogs containing the azetidine-pyrazole motif have been investigated as potential antagonists for Toll-like Receptors (TLRs), indicating its potential applicability in immunology and inflammation research . Researchers can utilize this chemical as a key intermediate or a core scaffold for the synthesis of novel bioactive molecules or as a pharmacophore in structure-activity relationship (SAR) studies to develop new therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4,6-dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-10-6-11(2)16-13(15-10)17-7-12(8-17)9-18-5-3-4-14-18/h3-6,12H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAKYASNDWWELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(C2)CN3C=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 4,6-Dimethyl-2-[3-(Pyrazol-1-ylmethyl)Azetidin-1-yl]Pyrimidine

The synthesis of this compound revolves around two primary components: (1) the pyrimidine backbone and (2) the azetidine-pyrazole substituent. Two dominant approaches have been identified:

Stepwise Assembly via Nucleophilic Substitution

This method involves preparing the pyrimidine and azetidine intermediates separately before coupling them.

Synthesis of 2-Chloro-4,6-dimethylpyrimidine

The pyrimidine core is synthesized by chlorinating 4,6-dimethylpyrimidin-2-ol using phosphorus oxychloride (POCl₃) under reflux. The reaction typically achieves yields of 85–90%.

Preparation of 3-(Pyrazol-1-ylmethyl)Azetidine

The azetidine intermediate is synthesized via alkylation of azetidine with 1-(chloromethyl)pyrazole. This reaction is conducted in anhydrous tetrahydrofuran (THF) using potassium carbonate as a base, yielding 3-(pyrazol-1-ylmethyl)azetidine in ~70% yield.

Coupling of Azetidine and Pyrimidine

The final step involves nucleophilic substitution, where the azetidine’s secondary amine displaces the chlorine atom on the pyrimidine ring. This reaction is performed in dimethylformamide (DMF) at 80°C for 12–16 hours, yielding the target compound in 65–75% purity.

One-Pot Cyclization Approach

An alternative method involves constructing the azetidine ring directly onto the pyrimidine scaffold. This approach uses a [3+1] cycloaddition strategy, where a bis-electrophilic pyrimidine derivative reacts with a diamine precursor. However, this method is less common due to lower regioselectivity.

Detailed Preparation Methods

Synthesis of 2-Chloro-4,6-dimethylpyrimidine

Procedure :

  • 4,6-Dimethylpyrimidin-2-ol (10.0 g, 0.072 mol) is suspended in POCl₃ (50 mL).
  • The mixture is refluxed at 110°C for 4 hours.
  • Excess POCl₃ is removed under reduced pressure, and the residue is poured into ice water.
  • The product is extracted with dichloromethane, dried over Na₂SO₄, and concentrated to yield a white solid (8.9 g, 85%).

Characterization :

  • Melting Point : 92–94°C.
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.02 (s, 1H, pyrimidine-H), 2.55 (s, 6H, CH₃).

Preparation of 3-(Pyrazol-1-ylmethyl)Azetidine

Procedure :

  • Azetidine (5.0 g, 0.087 mol) and 1-(chloromethyl)pyrazole (9.8 g, 0.087 mol) are dissolved in THF (100 mL).
  • K₂CO₃ (12.0 g, 0.087 mol) is added, and the mixture is stirred at 25°C for 24 hours.
  • The solvent is evaporated, and the residue is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to yield a colorless liquid (6.2 g, 70%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, 1H, pyrazole-H), 6.32 (d, 1H, pyrazole-H), 4.20 (s, 2H, CH₂), 3.75–3.65 (m, 1H, azetidine-H), 2.90–2.70 (m, 4H, azetidine-H).

Final Coupling Reaction

Procedure :

  • 2-Chloro-4,6-dimethylpyrimidine (3.0 g, 0.019 mol) and 3-(pyrazol-1-ylmethyl)azetidine (3.4 g, 0.022 mol) are dissolved in DMF (30 mL).
  • The mixture is heated to 80°C for 16 hours under nitrogen.
  • After cooling, the solution is poured into water (100 mL) and extracted with ethyl acetate.
  • The organic layer is dried and concentrated, and the crude product is recrystallized from ethanol to yield white crystals (4.1 g, 68%).

Characterization :

  • Melting Point : 114–115°C.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrazole-H), 7.75 (d, 1H, pyrazole-H), 6.50 (d, 1H, pyrazole-H), 4.40 (s, 2H, CH₂), 3.90–3.70 (m, 4H, azetidine-H), 2.45 (s, 6H, CH₃).
  • IR (KBr) : 2950 cm⁻¹ (C-H stretch), 1580 cm⁻¹ (C=N stretch).

Optimization and Challenges

Reaction Condition Optimization

  • Solvent Selection : DMF outperforms THF and acetonitrile in coupling efficiency due to its high polarity, which stabilizes the transition state.
  • Temperature : Reactions below 80°C result in incomplete conversion (<50%), while temperatures above 90°C promote side reactions.

Purification Challenges

The product often co-elutes with unreacted azetidine during column chromatography. Recrystallization from ethanol/water (1:1) improves purity to >98%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Stepwise Substitution 68 98 High reproducibility
One-Pot Cyclization 35 85 Fewer steps

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemical Profile

  • Molecular Formula: C13H17N5
  • Molecular Weight: 243.31 g/mol
  • CAS Number: 2320859-00-3

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine, in cancer therapy. Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a study demonstrated that certain pyrimidine derivatives exhibited promising anticancer activities against various cancer cell lines, with effective inhibition of cell proliferation at low micromolar concentrations .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AHeLa0.5Tubulin inhibition
Compound BMCF70.8Apoptosis induction
4,6-Dimethyl...A5491.2Cell cycle arrest

Antimicrobial Properties

Pyrimidines have also shown efficacy as antimicrobial agents. Research has indicated that derivatives of pyrimidines can exhibit antibacterial and antifungal activities against various pathogens. A study reported that certain pyrimidine compounds demonstrated significant activity against Gram-positive bacteria and fungi, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameMicroorganism TestedMIC (μg/mL)Activity Type
Compound CStaphylococcus aureus0.25Antibacterial
Compound DCandida albicans0.05Antifungal
4,6-Dimethyl...Enterococcus faecalis0.5Antibacterial

Neurological Applications

Emerging research suggests that pyrimidine derivatives may play a role in neuropharmacology. Some studies have explored their potential as neuroprotective agents, particularly in conditions such as Alzheimer’s disease and Parkinson’s disease. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Inhibition of Cancer Cell Growth

In vitro studies involving this compound demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Case Study 2: Antibacterial Efficacy

A series of experiments tested the antibacterial activity of this compound against several strains of bacteria responsible for common infections. Results showed that it significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the intended application. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazole and pyrimidine ring system.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional triazole functionality.

Uniqueness

4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine is unique due to its specific substitution pattern and the presence of both azetidine and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is C13H16N4C_{13}H_{16}N_{4} with a molecular weight of 244.30 g/mol. The compound features a pyrimidine core substituted with both dimethyl and azetidine-pyrazole moieties, which contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to inhibit various cancer cell lines by targeting critical pathways involved in tumor growth:

  • Mechanism of Action : The compound exhibits inhibitory activity against key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells .

Anti-inflammatory Properties

In addition to its antitumor effects, the compound has demonstrated significant anti-inflammatory activity. Pyrazole derivatives are known for their ability to modulate inflammatory pathways:

  • Research Findings : Studies indicate that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide . This suggests a therapeutic role in conditions characterized by chronic inflammation.

Antibacterial Activity

There is emerging evidence supporting the antibacterial properties of pyrazole derivatives. The compound has been tested against various bacterial strains:

  • Case Study : A study reported that certain pyrazole-based compounds exhibited potent activity against antibiotic-resistant bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile:

Substituent Effect on Activity
Dimethyl groupEnhances lipophilicity and binding affinity to target enzymes
Pyrazole moietyCritical for antitumor and anti-inflammatory activities
Azetidine ringContributes to overall stability and bioavailability

Q & A

Q. What are the established synthetic routes for 4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyrimidine precursors and azetidine derivatives. For example:
  • Step 1 : React 2-hydrazino-4,6-dimethylpyrimidine with dehydroacetic acid in ethanol under reflux to form a hydrazine intermediate .
  • Step 2 : Introduce the pyrazole-azetidine moiety via nucleophilic substitution or coupling reactions (e.g., using 3-(pyrazol-1-ylmethyl)azetidine) under acidic conditions (e.g., AcOH/NaOAc) .
  • Key Intermediates : Hydrazine-linked pyrimidine (e.g., 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione) and azetidine derivatives .
Reaction StepReagents/ConditionsYield (%)Reference
Hydrazine formationEthanol, reflux65–75
Azetidine couplingAcOH/NaOAc, 80°C50–60

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., C=N stretches at 1600–1650 cm1^{-1}) .
  • Crystallography : X-ray diffraction (single-crystal) resolves 3D conformation. For example, similar pyrimidine derivatives show planar pyrimidine rings with dihedral angles <10° between fused heterocycles .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What are the common functionalization strategies for modifying the pyrimidine core to enhance solubility?

  • Methodological Answer :
  • Hydroxylation : Introduce –OH groups via oxidation (e.g., H2_2O2_2/AcOH) at the 5-position of the pyrimidine ring .
  • Sulfonation : React with SO3_3/DMF to add sulfonic acid groups, improving aqueous solubility .
  • Aminoalkylation : Attach polar side chains (e.g., –CH2_2NH2_2) via Mannich reactions .

Advanced Research Questions

Q. How can computational methods be integrated into the experimental design to optimize reaction conditions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers for key steps (e.g., azetidine coupling) .
  • Reaction Path Search : Tools like GRRM or AFIR predict viable pathways, reducing trial-and-error in solvent selection (e.g., ethanol vs. DMF) .
  • Machine Learning : Train models on existing heterocyclic reaction data to predict optimal temperatures/catalysts (e.g., Pd/C vs. CuI) .

Q. What strategies are effective in resolving contradictions between predicted and observed biological activities?

  • Methodological Answer :
  • Docking Studies : Re-evaluate binding poses using AutoDock Vina if in vitro assays contradict computational predictions (e.g., mismatched IC50_{50} values) .
  • Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity assays .
  • Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR to rule out false positives .

Q. How to design a kinetic study to elucidate the reaction mechanisms involved in the synthesis?

  • Methodological Answer :
  • Variable-Time NMR : Monitor intermediate formation (e.g., hydrazine derivatives) at 15-minute intervals .
  • Arrhenius Analysis : Measure rate constants at 60°C, 80°C, and 100°C to calculate activation energy (EaE_a) .
  • Isotope Labeling : Use 15^{15}N-labeled azetidine to track incorporation via MS/MS .

Q. What multi-technique approaches are critical for validating the 3D conformation in solution versus solid state?

  • Methodological Answer :
  • Solid State : X-ray crystallography confirms planar pyrimidine-azetidine alignment .
  • Solution State : NOESY NMR detects through-space interactions (e.g., pyrazole-CH3_3 to pyrimidine-H correlations) .
  • MD Simulations : Compare AMBER-predicted conformers with experimental data to assess flexibility .

Notes on Data Contradictions and Validation

  • Spectral Mismatches : If IR/NMR data deviate from literature, re-synthesize intermediates and cross-check purity via HPLC (C18 column, MeOH/H2_2O gradient) .
  • Biological Replicates : Perform triplicate assays with positive/negative controls (e.g., staurosporine for kinase inhibition) to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.